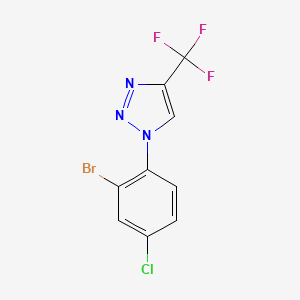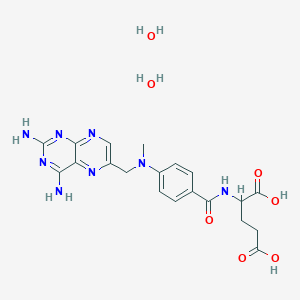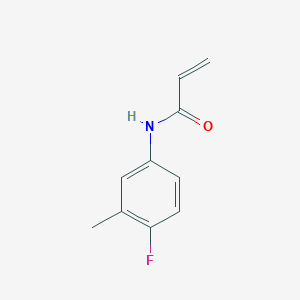
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-YL)manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The common method for preparing bis(pentamethylcyclopentadienyl)manganese involves the reaction of pentamethylcyclopentadiene sodium with manganese dichloride in toluene. This reaction typically requires an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The use of inert atmospheres and controlled reaction conditions are crucial to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(pentamethylcyclopentadienyl)manganese undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: It can be reduced to form lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the pentamethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various ligands, including phosphines and carbonyls, can be used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to manganese oxides, while substitution reactions can yield a variety of manganese complexes with different ligands.
Applications De Recherche Scientifique
Bis(pentamethylcyclopentadienyl)manganese has several applications in scientific research:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its unique properties make it a candidate for further investigation in drug development.
Mécanisme D'action
The mechanism by which bis(pentamethylcyclopentadienyl)manganese exerts its effects involves its interaction with various molecular targets and pathways. The compound’s stability and reactivity are influenced by the pentamethylcyclopentadienyl ligands, which provide steric protection and electronic effects. These ligands stabilize the manganese center, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Methylcyclopentadienyl manganese tricarbonyl (MMT): Used as a fuel additive to increase octane levels.
Bis(pentamethylcyclopentadienyl)iron (II):
Cyclopentadienylmanganese tricarbonyl: Another manganese-based compound with different ligand structures and applications.
Uniqueness: Bis(pentamethylcyclopentadienyl)manganese is unique due to the presence of pentamethylcyclopentadienyl ligands, which provide enhanced stability and reactivity compared to other manganese compounds. This makes it particularly useful in applications requiring high thermal stability and specific electronic properties.
Propriétés
Formule moléculaire |
C20H30Mn |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
manganese(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Mn/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
Clé InChI |
IOTLWZWFLIJGHF-UHFFFAOYSA-N |
SMILES canonique |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




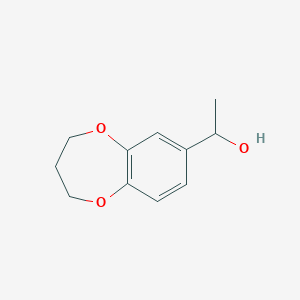
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B12508702.png)
![N-(2,3-dimethoxybenzyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508703.png)
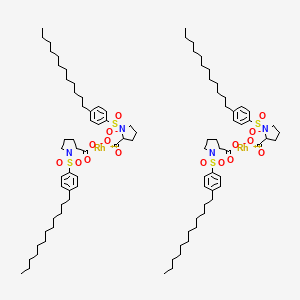
![2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12508719.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12508731.png)
![N-cyclohexyl-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508737.png)
![4-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12508740.png)
![17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid](/img/structure/B12508743.png)
